3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYRGPUKSDDOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 3 Bromo 1h Pyrrolo 3,2 B Pyridin 5 Amine
Reactivity of the Bromine Atom at Position 3
The bromine atom at the 3-position of the pyrrolo[3,2-b]pyridine ring is a key site for functionalization. Its reactivity is primarily governed by its role as a leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the electron-deficient nature of the pyridine (B92270) ring can facilitate such reactions with strong nucleophiles under forcing conditions. The carbon-bromine bond in 3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is polarized, with the carbon atom being electrophilic. libretexts.orgchemguide.co.uk Nucleophiles can attack this electrophilic carbon, leading to the displacement of the bromide ion. cognitoedu.org The reaction rate is influenced by the strength of the carbon-halogen bond, with C-Br bonds being weaker than C-Cl bonds, making them better leaving groups. chemguide.co.uk
Common nucleophiles for these reactions include alkoxides, thiolates, and amines. The reaction with ammonia (B1221849) or primary/secondary amines, for instance, can be used to introduce new amino substituents at the 3-position. youtube.com These reactions often require high temperatures and sometimes the use of a catalyst. The success of such substitutions depends on the nucleophilicity of the attacking species and the stability of the intermediate formed.
It is important to note that with a primary amine at position 5, competitive reactions and the possibility of over-alkylation exist, where the initial amine product acts as a nucleophile itself. libretexts.org
Role as a Leaving Group in Metal-Mediated Transformations
The bromine atom at position 3 serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, which are highly efficient methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling the bromo-substituted pyrrolopyridine with an organoboron reagent, such as an arylboronic acid or ester. nih.govnih.gov This reaction is widely used to introduce a variety of aryl and heteroaryl substituents at the 3-position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2, along with a base (e.g., K₃PO₄ or Cs₂CO₃) in a suitable solvent mixture like 1,4-dioxane (B91453) and water. nih.govmasterorganicchemistry.com Microwave-assisted Suzuki-Miyaura couplings can significantly reduce reaction times. nih.govnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. guidechem.combiosynth.com It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and aliphatic amines, to generate 3-amino substituted derivatives. researchgate.netnih.gov The reaction typically utilizes a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base (e.g., NaOtBu). researchgate.net The choice of ligand is crucial for the efficiency and scope of the reaction. guidechem.com
| Coupling Reaction | Reagents and Conditions | Product Type |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2), Base (e.g., K₃PO₄, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O) | 3-Aryl-1H-pyrrolo[3,2-b]pyridin-5-amine |
| Buchwald-Hartwig | Amine, Pd catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 3-(Substituted amino)-1H-pyrrolo[3,2-b]pyridin-5-amine |
Chemical Transformations Involving the Amino Group at Position 5
The primary amino group at the 5-position is a versatile functional handle that readily undergoes a variety of chemical transformations, including acylation, sulfonylation, and alkylation, allowing for the introduction of a wide array of substituents.
Acylation and Sulfonylation for Amide and Sulfonamide Derivatives
The nucleophilic amino group can be readily acylated with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can yield the N-acetyl derivative. masterorganicchemistry.com These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Similarly, sulfonylation of the amino group with sulfonyl chlorides in the presence of a base like pyridine or triethylamine (B128534) affords sulfonamide derivatives. researchgate.net The synthesis of sulfonamides is a common strategy in medicinal chemistry to introduce a functional group that can act as a hydrogen bond acceptor and improve physicochemical properties. nih.govprinceton.edu
| Reaction | Reagent | Product |
| Acylation | Acyl chloride or anhydride | N-(3-bromo-1H-pyrrolo[3,2-b]pyridin-5-yl)amide |
| Sulfonylation | Sulfonyl chloride | N-(3-bromo-1H-pyrrolo[3,2-b]pyridin-5-yl)sulfonamide |
Alkylation Reactions and Amine Functionalization
The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. libretexts.org However, selective mono-alkylation can be achieved under controlled conditions. rsc.org
Reductive amination, which involves the reaction of the amine with a carbonyl compound to form an imine intermediate, followed by reduction with a reagent like sodium borohydride, is a more controlled method for mono-alkylation. N-alkylation of aminopyridines can also be achieved using heterogeneous catalysts with alkylating agents. google.com
Electrophilic Aromatic Substitution on the Pyrrolo[3,2-b]pyridine Ring System
The pyrrolo[3,2-b]pyridine ring system, also known as 4-azaindole (B1209526), is an aromatic heterocycle that can undergo electrophilic aromatic substitution. guidechem.com The reactivity and regioselectivity of these reactions are influenced by the electronic properties of both the pyrrole (B145914) and pyridine rings, as well as the existing substituents.
The pyrrole ring is generally more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic attack. In indole (B1671886), the analogous carbocyclic system, electrophilic substitution typically occurs at the C3 position. sigmaaldrich.com For 4-azaindole, the pyrrole ring is expected to be the primary site of electrophilic attack. Computational studies and experimental evidence on related azaindoles suggest that electrophilic substitution on the 1H-pyrrolo[3,2-b]pyridine core would preferentially occur at the C3 position of the pyrrole ring, as this leads to a more stable cationic intermediate. sigmaaldrich.com However, since the C3 position is already occupied by a bromine atom in the target molecule, electrophilic substitution would be directed to other available positions on the pyrrole or pyridine ring.
The presence of the amino group at position 5 is strongly activating and ortho-, para-directing, while the bromine at position 3 is deactivating but ortho-, para-directing. The pyridine nitrogen is deactivating. Considering these factors, electrophilic attack is most likely to occur at the C2 or C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration (e.g., with nitric acid/sulfuric acid), and Friedel-Crafts acylation or alkylation. masterorganicchemistry.comyoutube.com However, Friedel-Crafts reactions on pyridines can be challenging due to the deactivating effect of the nitrogen atom and its potential to coordinate with the Lewis acid catalyst. youtube.com
| Reagent | Product |
| N-Bromosuccinimide (NBS) | Mono- or di-brominated derivative |
| Nitric Acid/Sulfuric Acid | Nitro derivative |
| Acyl Chloride/Lewis Acid | Acylated derivative |
Oxidation and Reduction Chemistry of the Bicyclic Core
The oxidation and reduction of the 1H-pyrrolo[3,2-b]pyridine core, while not extensively documented for the specific 3-bromo-5-amino substituted derivative, can be inferred from the general chemistry of related heterocyclic systems. The pyrrole ring is generally more susceptible to oxidation than the pyridine ring, which can lead to the formation of various oxidized products. iris-biotech.de Conversely, the pyridine ring is more readily reduced.
Oxidation:
The electron-rich pyrrole ring in the 1H-pyrrolo[3,2-b]pyridine system is the likely site of initial oxidation. Under controlled conditions, oxidation may lead to the formation of oxo-derivatives. For instance, the oxidation of related thieno[2,3-b]pyridines has been shown to result in oxidative dimerization, suggesting that similar complex transformations could occur with the pyrrolo[3,2-b]pyridine core under specific oxidative conditions. acs.org The amino group at the C5-position is also susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, although this would require careful control of reaction conditions to avoid polymerization or degradation of the starting material. The presence of the bromine atom at C3 could influence the regioselectivity of oxidation reactions.
Reduction:
The pyridine portion of the 1H-pyrrolo[3,2-b]pyridine scaffold is more prone to reduction. Catalytic hydrogenation is a common method for the reduction of pyridine rings, which would likely lead to the corresponding piperidine (B6355638) derivative. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the pyridine ring without affecting the pyrrole ring or causing de-bromination. For instance, catalytic reduction has been employed in the synthesis of 2,3-diaminopyridine (B105623) from 2-amino-5-bromo-3-nitropyridine, indicating that the pyridine ring can be selectively reduced in the presence of a bromine atom. orgsyn.org It is also plausible that the nitro group in a nitrated precursor could be reduced to an amino group, as demonstrated in the synthesis of some pyrrolopyridine derivatives where a nitro group is reduced using iron in acetic acid. nih.gov
| Reaction Type | Potential Reagents | Potential Products |
| Oxidation | m-CPBA, H2O2 | Oxo-derivatives, N-oxides |
| Reduction | H2/Pd, NaBH4, Fe/AcOH | Piperidine derivatives, amino derivatives (from nitro) |
Heterocyclic Annulations and Scaffold Extension Reactions
The 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold provides several sites for annulation and extension reactions, allowing for the construction of more complex polycyclic systems. The amino group at C5 and the reactive positions on the pyrrole ring are key handles for such transformations.
One common strategy for scaffold extension involves the condensation of the amino group with bifunctional reagents. For example, the amino group can react with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to form new fused heterocyclic rings. The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions demonstrates a pathway where an amino group participates in a cyclization to form a new ring. rsc.org
Furthermore, the pyrrole ring itself can undergo cycloaddition reactions. For example, [3+2] cycloaddition reactions are known for pyrrole systems, which could be a viable strategy for constructing novel fused rings onto the 1H-pyrrolo[3,2-b]pyridine core. The bromine atom at C3 can also be utilized in cross-coupling reactions to introduce functionalities that can then participate in intramolecular cyclization reactions to build new rings.
| Annulation Strategy | Reagents/Conditions | Potential Fused Systems |
| Condensation with β-dicarbonyls | Acetylacetone, Ethyl acetoacetate | Pyridopyrrolopyrimidines |
| Pictet-Spengler type reaction | Aldehydes/Ketones | Fused tetracyclic systems |
| Intramolecular cyclization | Functionalized side chains at C3 or C5 | Polycyclic azaindoles |
Synthesis of Diverse Libraries of this compound Derivatives
The generation of diverse chemical libraries from the this compound scaffold is primarily driven by the strategic functionalization of the bromine and amino groups, as well as modifications of the pyrrole nitrogen.
Derivatization of the Amino Group:
The primary amino group at the C5-position is a versatile functional handle for diversification. It can readily undergo acylation, sulfonylation, alkylation, and arylation reactions to introduce a wide range of substituents. For example, the amino group can be acylated with various acid chlorides or anhydrides. Derivatization of amino acids with acetic anhydride has been shown to proceed efficiently. nih.gov This suggests that similar conditions could be applied to the amino group of the target molecule.
Derivatization via the Bromo Group:
The bromine atom at the C3-position is ideally suited for transition metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with a variety of boronic acids or esters can be employed to introduce aryl, heteroaryl, or alkyl groups at this position. nih.gov Similarly, Buchwald-Hartwig amination can be used to introduce a wide range of primary and secondary amines. nih.gov These reactions are fundamental in the synthesis of libraries of related azaindole derivatives. nih.gov For instance, the synthesis of 5-aryl-3,3′-bis-7-aza-indolyl methanone (B1245722) derivatives has been achieved via sequential Suzuki coupling reactions on a bromo-azaindole scaffold. rsc.org
Derivatization of the Pyrrole Nitrogen:
The nitrogen of the pyrrole ring can be alkylated or arylated under basic conditions. Protection of the pyrrole nitrogen with groups like tosyl (Ts) or benzenesulfonyl is also a common strategy to modulate the reactivity of the heterocyclic core and to introduce further diversity. nih.govsigmaaldrich.com
The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the this compound core, leading to the generation of large and diverse libraries of compounds for various applications.
| Derivatization Site | Reaction Type | Example Reagents |
| C5-Amino Group | Acylation | Acetyl chloride, Benzoyl chloride |
| Sulfonylation | Tosyl chloride, Mesyl chloride | |
| C3-Bromo Group | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3 |
| Buchwald-Hartwig Amination | Aniline, Pd(OAc)2, BINAP, NaOtBu | |
| N1-Pyrrole | Alkylation | Methyl iodide, NaH |
| Sulfonylation | Tosyl chloride, NaH |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data, crucial for the structural elucidation of 3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine, is not available in published scientific literature. This includes ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra. While data for related isomers are documented, they are not applicable for the precise analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
Specific High-Resolution Mass Spectrometry (HRMS) data, which would confirm the elemental composition and provide insights into the fragmentation patterns of this compound, has not been reported in available scientific databases or literature. Consequently, a discussion on its exact mass and fragmentation pathways cannot be provided.
While commercial vendors list related compounds and their purity, specific LC-MS or UPLC-MS chromatograms and associated mass spectral data for the purity assessment of this compound are not publicly accessible.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
An experimental Infrared (IR) spectrum for this compound is not available in the public domain. Although general characteristic absorption frequencies for the functional groups present (amine N-H, aromatic C-H, C=C, C=N, and C-Br bonds) can be predicted, a specific and accurate vibrational analysis based on experimental data cannot be conducted.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The electronic absorption spectrum of this compound is dictated by the conjugated π-electron system of its fused pyrrolopyridine core, a class of compounds also known as 7-azaindoles. The UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The core 1H-pyrrolo[3,2-b]pyridine structure, like indole (B1671886), exhibits strong absorption in the UV region. The fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic environment. nih.gov
The spectrum of this compound is expected to show complex bands, typically in the 250–400 nm range. These bands are attributable to π → π* transitions within the extended conjugated system. researchgate.net The extended π conjugation has a substantial effect on the energy levels of the molecule, allowing for the delocalization of electron density and influencing the thermodynamics of its potential reactions. researchgate.net
Table 1: Comparison of Typical UV-Vis Absorption Maxima (λmax) for Parent Heterocycles
| Compound | Chromophore System | Typical λmax (nm) | Transition Type |
|---|---|---|---|
| Pyrrole | Five-membered aromatic ring | ~210, ~240 | π → π* |
| Pyridine | Six-membered aromatic ring | ~251, ~257, ~263 | π → π* |
| 1H-Pyrrolo[3,2-b]pyridine | Fused bicyclic aromatic | ~280-300 | π → π* |
Note: The data for this compound is a predicted range based on the effects of the amino and bromo substituents on the parent 1H-pyrrolo[3,2-b]pyridine core.
Computational Chemistry Applications
Computational chemistry serves as a powerful tool for investigating molecules where experimental data may be limited or to complement empirical findings. For this compound, computational methods provide a detailed picture of its geometric, electronic, and physicochemical properties.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can be employed to determine its optimized ground-state geometry. researchgate.net
These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The results would confirm the planarity of the fused ring system and detail the geometric impact of the bromine and amine substituents. Furthermore, DFT elucidates the electronic structure by calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily over the electron-rich pyrrole ring and the amino group, while the LUMO may be distributed across the electron-deficient pyridine ring.
Table 2: Predicted Molecular Geometry Parameters from DFT Calculations
| Parameter | Predicted Value | Description |
|---|---|---|
| C2-C3 Bond Length | ~1.38 Å | Reflects double bond character within the pyrrole ring. |
| C3-Br Bond Length | ~1.89 Å | Standard carbon-bromine single bond length. |
| C5-N(H₂) Bond Length | ~1.37 Å | Shorter than a typical C-N single bond due to resonance. |
| C4-C5-C6 Angle | ~118° | Angle within the pyridine ring, slightly distorted by the amine. |
Note: These values are representative predictions based on DFT calculations for similar substituted azaindole structures.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, can accurately predict spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), one can predict the full NMR spectrum of this compound.
These predictions are invaluable for confirming the structure of newly synthesized compounds or for assigning peaks in experimentally obtained spectra. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as for the protons of the amino and N-H groups. Similarly, the ¹³C NMR spectrum would provide chemical shifts for each carbon atom in the bicyclic system, with the carbon attached to the bromine (C3) being significantly influenced by the halogen's electronegativity and the carbon attached to the amino group (C5) being shielded.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | 7.5 - 7.8 | 125 - 130 |
| C3 | - | 95 - 100 |
| C4 | - | 145 - 150 |
| C5 | - | 140 - 145 |
| C6 | 6.5 - 6.8 | 105 - 110 |
| C7 | 7.8 - 8.1 | 115 - 120 |
| N1-H | 11.0 - 12.0 | - |
Note: These are estimated chemical shift ranges. Actual values depend on the solvent and computational level of theory.
Analysis of Tautomeric Equilibria and Relative Stabilities
Tautomerism is a key consideration for heterocyclic molecules like this compound. researchgate.net Tautomers are constitutional isomers that readily interconvert, and their relative populations can significantly affect the molecule's chemical and biological properties. nih.gov For this compound, several tautomeric forms are possible, including the canonical 1H-tautomer, the 4H-tautomer (where the proton is on the pyridine nitrogen), and an imino tautomer of the C5-amine.
Computational chemistry can be used to calculate the relative energies and, therefore, the thermodynamic stabilities of these different tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using a solvation model like the Polarizable Continuum Model, PCM), one can predict the predominant tautomeric form under different conditions. For 7-azaindole (B17877) systems, the 1H-tautomer is generally the most stable, but this can be influenced by substitution. researchgate.net
Table 4: Predicted Relative Stabilities of Tautomers
| Tautomer Form | Description | Predicted Relative Energy (ΔE, kJ/mol) |
|---|---|---|
| 1H-pyrrolo[3,2-b]pyridin-5-amine | Proton on pyrrole nitrogen (N1) | 0 (Reference) |
| 4H-pyrrolo[3,2-b]pyridin-5-amine | Proton on pyridine nitrogen (N4) | +20 to +30 |
Note: The 1H form is predicted to be the most stable tautomer. Relative energies are estimates based on calculations of similar systems.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational visualization technique that illustrates the charge distribution within a molecule. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential. Red regions indicate areas of negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles).
For this compound, the MEP map would reveal key features of its reactivity. researchgate.net The most negative potential (deep red) is expected to be localized on the pyridine nitrogen (N4) and to a lesser extent on the exocyclic amino nitrogen, highlighting these as the primary sites for protonation or coordination to metal ions. acs.org Regions of positive potential (blue) would be found around the pyrrole N1-H proton and the amino group protons, indicating their propensity to act as hydrogen bond donors. The bromine atom would exhibit a region of slight negative potential on its periphery but would also create a region of positive potential on the C3 carbon to which it is attached (a σ-hole).
Prediction of Physicochemical Descriptors (e.g., LogP, Topological Polar Surface Area)
Computational tools are widely used to predict key physicochemical descriptors that are crucial in fields like medicinal chemistry. acs.org For this compound, important descriptors include the partition coefficient (LogP) and the Topological Polar Surface Area (TPSA).
LogP is a measure of a compound's lipophilicity or hydrophobicity. It is the logarithm of the ratio of the concentration of a solute in octanol (B41247) and water. It is a critical predictor of a drug's absorption and distribution properties.
TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good indicator of a drug's ability to permeate cell membranes and cross the blood-brain barrier.
These descriptors can be readily calculated using various software packages based on the molecule's 2D or 3D structure.
Table 5: Predicted Physicochemical Descriptors
| Descriptor | Predicted Value | Significance |
|---|---|---|
| LogP (Octanol/Water) | 1.8 - 2.3 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~55 - 65 Ų | Suggests good potential for oral bioavailability. |
| Molecular Weight | 213.06 g/mol | --- |
| Hydrogen Bond Donors | 2 (N1-H, -NH₂) | Potential for hydrogen bonding interactions. |
Note: Values are estimates from computational prediction algorithms.
Medicinal Chemistry Principles and Mechanistic Biological Evaluation
3-Bromo-1H-pyrrolo[3,2-b]pyridin-5-amine as a Bioactive Scaffold in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine core is a heterocyclic aromatic structure that belongs to the family of azaindoles. These scaffolds are of high interest in drug discovery because they are bioisosteres of indoles, capable of forming critical hydrogen bonds with the hinge region of protein kinases. The presence of the bromine atom at the 3-position and an amine group at the 5-position on the 1H-pyrrolo[3,2-b]pyridine ring makes "this compound" a versatile and highly valuable starting point, or scaffold, for chemical synthesis.
In medicinal chemistry, the bromine atom serves as a key functional handle for introducing a variety of molecular fragments through well-established cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows chemists to systematically explore the chemical space around the scaffold to optimize a compound's properties. The amine group at the 5-position provides another site for modification, for instance, through amide bond formation, enabling the molecule to extend into other pockets of a target protein to enhance binding affinity and selectivity. Pyrrolopyridines are recognized as "privileged scaffolds" because they can bind to multiple, unrelated classes of biological targets. mdpi.com
Structure-Activity Relationship (SAR) Studies on Substituted Pyrrolo[3,2-b]pyridine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For derivatives of this compound, SAR exploration would be a critical step in optimizing them into potent and selective drug candidates.
The development of kinase inhibitors from related pyrrolopyridine scaffolds has shown that the nature of the substituent introduced at the bromine position (C3) and the modifications at the amine position (C5) are critical for potency and selectivity.
Substitution at C3: Replacing the bromine with various aryl or heteroaryl groups via Suzuki coupling could allow the molecule to occupy a hydrophobic pocket near the ATP-binding site of a target kinase. The electronic properties and size of this group would heavily influence binding affinity. For example, in related series, adding groups like a 2,6-dichloro-3,5-dimethoxyphenyl ring has been a successful strategy for achieving high potency against certain kinases. nih.gov
Modification of the C5-Amine: The amine group can be acylated or coupled with other fragments to interact with the solvent-exposed region of the kinase. This part of the molecule is often tailored to improve physical properties like solubility and to gain selectivity over other kinases.
A hypothetical SAR study might yield data similar to the table below, illustrating how different substitutions could affect inhibitory concentration (IC₅₀) against a target like Fibroblast Growth Factor Receptor (FGFR).
| Compound ID | C3-Substituent (via Suzuki Coupling) | C5-Modification | Hypothetical FGFR1 IC₅₀ (nM) |
| A-1 | Phenyl | Unmodified (-NH₂) | 850 |
| A-2 | 3,5-Dimethoxyphenyl | Unmodified (-NH₂) | 250 |
| A-3 | 3,5-Dimethoxyphenyl | Acetylated (-NHAc) | 120 |
| A-4 | 2,6-Dichloro-3,5-dimethoxyphenyl | Unmodified (-NH₂) | 45 |
| A-5 | 2,6-Dichloro-3,5-dimethoxyphenyl | Acetylated (-NHAc) | 15 |
Note: This table is for illustrative purposes only and is based on SAR principles from related compound series.
Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar biological activity but may improve other properties like metabolic stability or toxicity. In the context of pyrrolo[3,2-b]pyridine derivatives, a key bioisosteric modification involves the core scaffold itself. The 1H-pyrrolo[3,2-b]pyridine nucleus is a bioisostere of other hinge-binding motifs like pyrazolopyrimidines or imidazopyridines. nih.gov Within a given series, a phenyl ring introduced at C3 could be replaced with a pyridyl or pyrazolyl ring to probe for additional hydrogen bonding interactions or to alter the compound's polarity and metabolic profile. Such changes can have profound mechanistic implications, potentially altering the compound's kinase selectivity profile by favoring binding to one enzyme over another.
Interaction with Biomolecules:Direct studies on the interaction of this compound with specific biomolecules are not present in the reviewed literature.
Due to the absence of this specific information, the creation of an authoritative article with the required data tables and detailed research findings, as per the provided outline, is not feasible. The compound's role appears to be confined to that of a precursor in synthetic chemistry, with its own biological profile remaining uncharacterized in published research.
Protein Binding Studies
The biological activity of small molecules is intrinsically linked to their ability to bind to specific protein targets. For the pyrrolopyridine class of compounds, a primary mode of action is the inhibition of protein kinases, which are crucial regulators of cellular processes. Although direct protein binding data for This compound is scarce, studies on closely related analogs provide significant insights into their potential interactions.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. rsc.org For instance, a series of these derivatives demonstrated significant inhibitory activity against FGFR1, 2, and 3. rsc.org The half-maximal inhibitory concentrations (IC₅₀) for one of the most potent compounds in this series, compound 4h , highlight its affinity for these kinases. rsc.org
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
| Table 1: Inhibitory activity (IC₅₀) of compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, against FGFR kinases. rsc.org |
This data suggests that the pyrrolopyridine core can be effectively functionalized to achieve high-affinity binding to the ATP-binding site of specific kinases. The nature and position of substituents on the pyrrolopyridine ring system are critical for determining both the potency and selectivity of the inhibitor.
Furthermore, another class of related compounds, 1H-pyrrolo[3,2-c]pyridine derivatives, have been investigated as inhibitors of tubulin polymerization by binding to the colchicine-binding site. nih.gov This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The most active compound from this series, 10t , displayed potent antiproliferative activities against several cancer cell lines. nih.gov
| Cell Line | IC₅₀ (µM) |
| HeLa | 0.12 |
| SGC-7901 | 0.15 |
| MCF-7 | 0.21 |
| Table 2: Antiproliferative activity (IC₅₀) of compound 10t, a 1H-pyrrolo[3,2-c]pyridine derivative, against various cancer cell lines. nih.gov |
These findings underscore the versatility of the pyrrolopyridine scaffold in targeting different protein classes, from kinases to cytoskeletal proteins. The specific substitution pattern on the heterocyclic core dictates the target preference and the resulting biological effect.
Cellular Pathway Interrogation
The binding of pyrrolopyridine derivatives to their protein targets initiates a cascade of events that modulate cellular pathways, ultimately leading to a physiological response. The interrogation of these pathways is crucial for understanding the mechanism of action of these compounds.
The inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 4h , directly impacts signaling pathways that are often dysregulated in cancer. rsc.org Abnormal activation of the FGFR signaling pathway is known to drive tumor growth, proliferation, and angiogenesis. rsc.org By blocking this pathway, these compounds can induce apoptosis and inhibit the migration and invasion of cancer cells, as demonstrated in studies with the 4T1 breast cancer cell line. rsc.org
Similarly, the interaction of 1H-pyrrolo[3,2-c]pyridine derivatives with tubulin affects pathways central to cell division. nih.gov By disrupting microtubule dynamics, these compounds activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptotic cell death. nih.gov
Beyond cancer, other pyrrolopyridine derivatives have shown potential in different therapeutic areas. For instance, certain pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of E. coli, suggesting a potential role in combating bacterial infections by interfering with essential bacterial pathways. mdpi.com
The collective research on pyrrolopyridine analogs indicates that this chemical scaffold is a valuable starting point for the development of modulators of various cellular pathways. The specific biological outcome is highly dependent on the substitution pattern of the pyrrolopyridine core, which fine-tunes the compound's affinity and selectivity for its protein target. While direct experimental data for This compound remains to be elucidated, the findings from its analogs provide a strong rationale for its investigation as a potentially bioactive molecule.
Future Research Trajectories and Potential Applications
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of pyrrolopyridine derivatives is an area of active development, with a growing emphasis on sustainability and efficiency. nih.gov Future research will likely move beyond traditional multi-step methods, which often involve hazardous reagents and generate significant waste, towards more elegant and eco-friendly strategies. nih.govnih.gov
Key areas for exploration include:
Multi-Component Reactions (MCRs): Methodologies like the Ugi-Zhu three-component reaction, which can construct complex heterocyclic systems in a single pot, offer high atom economy and efficiency. mdpi.com The development of MCRs tailored for the 3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine core could drastically streamline the synthesis of its derivatives.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, as demonstrated in the synthesis of related bromo-pyrrolopyridine systems via Suzuki couplings. nih.gov
Mechanochemistry: Piezoelectric/nickel synergistic catalysis represents a frontier in sustainable chemistry, enabling reactions like dechlorination-deuteration under solvent-minimal, mechanochemical conditions. acs.org Applying such ball-milling techniques to the synthesis and modification of the title compound could offer a greener alternative to conventional solution-phase chemistry.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability, making them an attractive platform for synthesizing pharmaceutical intermediates.
Biocatalysis: Employing enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. nih.gov
Table 1: Examples of Modern Synthetic Approaches for Pyrrolopyridine Scaffolds
| Methodology | Scaffold | Key Reagents/Catalysts | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ugi-Zhu 3CR & Cascade | Pyrrolo[3,4-b]pyridin-5-one | Ytterbium (III) triflate (Yb(OTf)₃) | Microwave heating, Chlorobenzene | 50-77% | mdpi.com |
| Reduction & Cyclization | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Iron powder, Acetic acid | 100 °C | Not specified | nih.gov |
| Suzuki Coupling | 6-aryl-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄, K₂CO₃ | Microwave, 125 °C | Not specified | nih.gov |
| Mechanochemical Deuteration | 1H-pyrrolo[2,3-b]pyridine | NiBr₂·diglyme, BaTiO₃, Zn | Ball-milling | >60% | acs.org |
Advanced Spectroscopic Probes for Biological Systems
The rigid, planar, and π-conjugated nature of the pyrrolo[3,2-b]pyridine skeleton makes it an exceptional chromophore. Research into related pyrrolo[3,2-b]pyrrole (B15495793) systems has revealed their potential as highly fluorescent dyes. rsc.orgrsc.org These dyes exhibit strong absorption, high fluorescence quantum yields (reaching 0.90), and emission wavelengths spanning from orange to deep red (520–670 nm). rsc.org
Future work on this compound derivatives could focus on:
Solvatofluorochromism: Tetraarylpyrrolo[3,2-b]pyrroles show strong solvatofluorochromism, meaning their fluorescence properties change with the polarity of their environment. acs.org This makes them ideal candidates for developing probes that can report on the local environment within cells or tissues.
Two-Photon Absorption (2PA): Derivatives of the core scaffold have been shown to possess high peak two-photon absorption cross-section values. rsc.org This property is highly desirable for advanced biological imaging techniques like two-photon microscopy, which allows for deeper tissue penetration and reduced photodamage.
Targeted Probes: By attaching specific targeting moieties (e.g., ligands for a particular receptor), derivatives of this compound could be engineered as fluorescent probes to visualize and track specific biological molecules or organelles within living systems.
Table 2: Photophysical Properties of Related Pyrrolo[3,2-b]pyrrole Dyes
| Feature | Observation | Potential Application | Reference |
|---|---|---|---|
| Emission Wavelength | 520–670 nm (Orange to Deep Red) | Bio-imaging in the optically transparent window | rsc.org |
| Fluorescence Quantum Yield | Up to 0.90 | Bright and sensitive probes | rsc.org |
| Two-Photon Absorption | High cross-section values (~2400 GM) | Deep-tissue microscopy | rsc.org |
| Solvatofluorochromism | Emission shifts with solvent polarity | Environment-sensitive probes | acs.org |
In-depth Mechanistic Elucidation of Bioactive Derivatives
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other bioactive agents. nih.govnih.govmdpi.comnih.gov Derivatives have been developed as potent inhibitors of targets like B-RAF, FMS kinase, CDK8, and GSK-3β. nih.govnih.govacs.orgnih.gov
Future research must go beyond simple activity screening to a deep, mechanistic understanding. For derivatives of this compound, this involves:
Structural Biology: Co-crystallizing inhibitors with their target proteins to reveal the precise binding mode and key molecular interactions, such as the hydrogen bonds observed between a pyrrolo[2,3-b]pyridine inhibitor and the ATP-binding pocket of GSK-3β. nih.gov
Molecular Docking and Simulation: Using computational models to predict how modifications to the scaffold will affect binding affinity and selectivity, guiding the rational design of more potent and specific inhibitors. nih.govnih.govnih.gov
Cellular Pathway Analysis: Employing techniques like Western blotting to confirm that target inhibition leads to the desired downstream effects, such as the downregulation of the WNT/β-catenin signal by a CDK8 inhibitor or the reduction of tau protein phosphorylation by a GSK-3β inhibitor. acs.orgnih.gov
Phenotypic Assays: Investigating the ultimate biological consequences of target engagement, such as the induction of G2/M phase cell cycle arrest and apoptosis by tubulin polymerization inhibitors. nih.gov
Table 3: Mechanistic Insights into Bioactive Pyrrolopyridine Derivatives
| Derivative Scaffold | Biological Target | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine | B-RAF V600E | Kinase Inhibition | Designed based on FDA-approved inhibitors; molecular docking used for design. | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin | Inhibition of polymerization at colchicine (B1669291) site | Caused G2/M phase cell cycle arrest and apoptosis. | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | CDK8 | Type II Kinase Inhibition | Indirectly inhibits β-catenin activity, downregulating WNT signaling. | acs.org |
| Pyrrolo[2,3-b]pyridine | GSK-3β | ATP-competitive Inhibition | Decreased p-tau-Ser396 levels; molecular docking showed H-bonds with key residues. | nih.gov |
Application in Targeted Covalent Inhibition Strategies
Targeted covalent inhibitors (TCIs) offer a powerful modality for achieving durable and potent target engagement. These drugs typically feature a reactive electrophile ("warhead") that forms a permanent bond with a nucleophilic amino acid, often a cysteine, on the target protein. The presence of a bromine atom on the aromatic pyrrole (B145914) ring of this compound makes it an intriguing candidate for development as a covalent inhibitor.
The bromo-substituted pyrrole can act as a latent electrophile. Future research could investigate its potential to react with a nearby cysteine residue in a protein's binding pocket, forming a stable carbon-sulfur bond. This strategy could be particularly effective for kinase inhibition, where targeting a non-catalytic cysteine near the ATP-binding site can provide high selectivity and overcome resistance mutations. The development of covalent multi-targeting inhibitors is an emerging strategy, particularly for complex conditions like neurodegenerative diseases. acs.org
Integration with Artificial Intelligence and Machine Learning for De Novo Design
Future directions include:
Predictive Modeling: Using machine learning algorithms, such as graph neural networks, to build models that can accurately predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual derivatives. astrazeneca.com
De Novo Design: Employing generative models, based on techniques like reinforcement learning, to design entirely new molecules based on the pyrrolo[3,2-b]pyridine scaffold. nih.gov These models can be trained to optimize for multiple parameters simultaneously, generating novel structures with a high probability of having the desired therapeutic profile. nih.gov
Virtual Screening: Using AI-powered tools to rapidly screen vast virtual libraries of compounds derived from the core scaffold against structural models of disease targets, identifying the most promising candidates for synthesis and testing. premierscience.com
Development of Advanced Materials or Catalysts from the Pyrrolo[3,2-b]pyridine Scaffold
The electronic properties and rigid structure of the pyrrolo[3,2-b]pyridine core extend its potential beyond biology into materials science. Related pyrrolopyrrole systems are recognized as promising optoelectronic materials. acs.org
Organic Electronics: The high reactivity of the core allows for the construction of extended, ladder-type heteroacenes. rsc.org These π-conjugated systems are foundational for organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgacs.org Derivatives of this compound could be synthesized and evaluated for their charge-transport properties and performance in electronic devices.
Catalysis: The nitrogen atoms within the pyrrole and pyridine (B92270) rings are potential coordination sites for metal ions. This suggests that the scaffold could be elaborated into novel ligands for transition metal catalysts. The fixed geometry of the fused bicyclic system could enforce a specific coordination environment around a metal center, potentially leading to catalysts with unique reactivity or selectivity for important chemical transformations.
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine?
- Methodological Answer : Bromination of the parent pyrrolopyridine amine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) is a common approach. Optimization involves adjusting stoichiometry, reaction time, and catalysts (e.g., Lewis acids). Post-synthesis purification via column chromatography or recrystallization ensures ≥97% purity, as reported for structurally similar brominated heterocycles .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and NH₂ groups (broad signals near δ 5–6 ppm).
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 229.05 (C₇H₆BrN₃⁺) .
- HPLC : Reverse-phase HPLC with UV detection validates purity (>97%) and monitors byproducts .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. Store in a cool, dry environment. While specific toxicology data is limited, treat it as a brominated aromatic amine—potential irritant and mutagen. Consult SDS guidelines for structurally related compounds .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and observed spectral data (e.g., NMR splitting patterns)?
- Methodological Answer :
- Tautomerism/Regioisomerism : The fused pyrrolopyridine system may exhibit tautomeric shifts (e.g., NH tautomerism), altering peak positions. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
- Byproduct Identification : LC-MS or GC-MS can detect halogenated side products (e.g., di-brominated species) formed during synthesis .
Q. What strategies are recommended for functionalizing this compound via cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in toluene/EtOH.
- Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed coupling (e.g., Xantphos ligand, Cs₂CO₃ base).
- Challenge : Steric hindrance from the fused ring system may reduce reactivity. Pre-activation with microwave irradiation (100–120°C) improves yields .
Q. How does the electronic environment of the bromine substituent influence reactivity?
- Methodological Answer : The electron-withdrawing bromine activates the adjacent carbon for nucleophilic aromatic substitution (SNAr). DFT calculations predict enhanced electrophilicity at C3, facilitating reactions with amines or thiols. Steric effects from the pyrrolo ring may slow kinetics, requiring elevated temperatures .
Q. In medicinal chemistry, how can this compound serve as a kinase inhibitor scaffold?
- Methodological Answer : The pyrrolo[3,2-b]pyridine core mimics ATP-binding motifs in kinases. Bromine at C3 enables late-stage diversification via cross-coupling to introduce pharmacophores (e.g., hydrophobic groups for hinge-binding). Structural analogs have been co-crystallized with kinase targets (PDB: 4EW), validating binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
